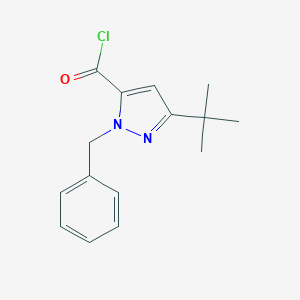

1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride

Vue d'ensemble

Description

1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride is a useful research compound. Its molecular formula is C15H17ClN2O and its molecular weight is 276.76 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a benzyl group and a tert-butyl substituent on the pyrazole ring, which may influence its pharmacological properties.

This compound has the molecular formula C₁₄H₁₉ClN₂O and a molecular weight of approximately 270.77 g/mol. The presence of the carbonyl chloride functional group is critical for its reactivity and potential biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial compound.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 μM .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-Benzyl-3-tert-butyl-1H-pyrazole | MDA-MB-231 | 2.43 - 7.84 |

| 1-Benzyl-3-tert-butyl-1H-pyrazole | HepG2 | 4.98 - 14.65 |

These findings suggest that the compound could act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells by enhancing caspase activity .

Anti-inflammatory and Antimicrobial Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit specific enzymes involved in inflammatory pathways. Additionally, some studies suggest that these compounds may possess antimicrobial properties, making them suitable candidates for further development as therapeutic agents against infections .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

- Microtubule Assembly : The compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : It may inhibit enzymes linked to inflammatory processes or microbial growth, although specific targets remain to be fully elucidated .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical settings:

- Study on MDA-MB-231 Cells : A recent study demonstrated that derivatives like 7d and 10c significantly inhibited cell proliferation and induced apoptosis through caspase activation at concentrations as low as 1 μM .

- In Vivo Studies : Animal models have shown that pyrazole derivatives can reduce tumor growth significantly compared to controls, indicating their potential for therapeutic use in oncology .

Applications De Recherche Scientifique

Medicinal Chemistry

1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride has shown potential as a pharmacophore in drug development:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drugs.

- Antimicrobial Activity : Some studies have reported promising results in terms of antimicrobial efficacy against various pathogens.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules:

- Synthesis of Pharmaceuticals : It is utilized in creating active pharmaceutical ingredients (APIs) due to its versatile reactivity.

- Agrochemicals : Its derivatives are explored for use in agricultural chemicals, enhancing crop protection.

Materials Science

Research has indicated potential applications in materials science:

- Polymer Development : The compound may be used to synthesize novel polymers with specific mechanical and thermal properties.

- Catalysts : Its unique structure allows for exploration as a catalyst in various organic reactions.

Case Studies and Findings

Propriétés

IUPAC Name |

2-benzyl-5-tert-butylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O/c1-15(2,3)13-9-12(14(16)19)18(17-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQKPPPBCMZVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384062 | |

| Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160233-29-4 | |

| Record name | 3-(1,1-Dimethylethyl)-1-(phenylmethyl)-1H-pyrazole-5-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160233-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160233-29-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.